4-Fluorochalcone

Description

The exact mass of the compound 4-Fluorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

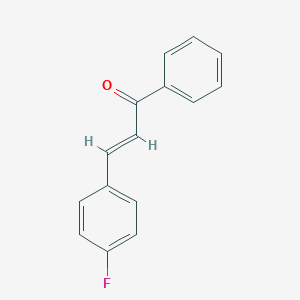

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCQZARWVHQBE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030857 | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-07-0, 1608-51-1 | |

| Record name | trans-4-Fluorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1608-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorochalcone CAS number and molecular weight.

Structural Integrity, Synthetic Protocols, and Pharmacophore Dynamics

Executive Technical Summary

4-Fluorochalcone is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for nitrogen heterocycles (pyrazolines, pyrimidines) and a bioactive Michael acceptor in its own right. Its structural rigidity, combined with the electronegativity of the fluorine atom, modulates metabolic stability and lipophilicity, making it a high-value target in oncology and anti-inflammatory drug discovery.

Physicochemical Profile

The following data represents the (E)-isomer , the thermodynamically stable product of standard synthesis.

| Property | Value | Technical Note |

| Chemical Name | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | Standard nomenclature refers to B-ring substitution. |

| CAS Number | 2346-98-7 | Note: CAS 360-56-5 refers to the isomer 4'-Fluorochalcone (A-ring substitution). |

| Molecular Weight | 226.25 g/mol | Monoisotopic Mass: 226.079 |

| Molecular Formula | C | |

| LogP (Predicted) | ~3.6 | Highly lipophilic; requires organic co-solvents for biological assays. |

| Melting Point | 87–91 °C | Sharp range indicates high purity; broadens significantly with cis contamination. |

| Solubility | DMSO, Ethanol, DCM | Insoluble in water. |

Synthetic Architecture: The Claisen-Schmidt Condensation

To synthesize 4-Fluorochalcone with high stereoselectivity for the (E)-isomer, we utilize a base-catalyzed Claisen-Schmidt condensation. This route is preferred over acid catalysis due to higher yields and reduced polymerization side products.

Mechanistic Insight

The reaction proceeds via an aldol addition followed by an E1cB (Elimination Unimolecular conjugate Base) dehydration. The fluorine atom on the benzaldehyde (B-ring) exerts an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the acetophenone enolate.

Experimental Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one on a 10 mmol scale.

Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

4-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)

-

Ethanol (95%, 15 mL)

Step-by-Step Methodology:

-

Solvation: In a 50 mL round-bottom flask, dissolve acetophenone and 4-fluorobenzaldehyde in ethanol. Stir at room temperature (25 °C) for 5 minutes.

-

Catalysis: Dropwise add the 10% NaOH solution while stirring vigorously. The solution will likely turn yellow/orange, indicating the formation of the conjugated enolate system.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Process Control: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the aldehyde spot (

) disappears.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl. The acid neutralizes the base and assists in precipitating the product.[1]

-

Workup: Filter the crude solid using a Buchner funnel. Wash with cold water (

mL) to remove excess base and salts. -

Purification: Recrystallize from hot ethanol.

-

Yield Expectation: 80–90%.

-

Appearance: Light yellow crystalline needles.

-

Workflow Visualization

Figure 1: Step-wise workflow for the Claisen-Schmidt synthesis of 4-Fluorochalcone, highlighting critical phase transitions.

Structural Characterization & Validation

Trust in the chemical identity of 4-Fluorochalcone relies on confirming the trans geometry of the alkene linker.

NMR Diagnostics ( H NMR, 400 MHz, CDCl )

The definitive signature of the (E)-isomer is the coupling constant (

-

-Proton (Doublet):

-

-Proton (Doublet):

-

Interpretation: A

-value of 15–16 Hz confirms trans geometry. A cis isomer would exhibit

-

-

Aromatic Region: The 4-fluorophenyl ring will show a characteristic splitting pattern due to

F-

F NMR

-

Signal: Single peak around

-110 ppm (relative to CFCl -

Utility: This is a self-validating check for purity. The presence of multiple fluorine peaks indicates contamination with starting material or isomeric byproducts.

Pharmacodynamics: The Michael Acceptor Mechanism

The biological potency of 4-Fluorochalcone is largely attributed to its

Mechanism of Action (MoA)

The electrophilic

-

Target: Keap1 (Kelch-like ECH-associated protein 1).

-

Event: Alkylation of Cys151, Cys273, or Cys288 on Keap1.

-

Result: Conformational change in Keap1 prevents the ubiquitination of Nrf2.

-

Outcome: Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).

This mechanism is central to the compound's anti-inflammatory and chemopreventive profile.

Pathway Visualization

Figure 2: The molecular mechanism of Michael addition, where 4-Fluorochalcone covalently modifies cysteine residues on target proteins.

References

-

PubChem. (2025).[2] Compound Summary: 4-Fluorochalcone (CAS 2346-98-7). National Library of Medicine. [Link]

-

Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. [Link]

-

Dinkova-Kostova, A. T., et al. (2005). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 98(6), 3404–3409. [Link]

Sources

Technical Guide: Biological Activity and Synthesis of 4-Fluorochalcone Derivatives

Executive Summary: The Fluorine Effect

In medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a "privileged structure" due to its ability to bind multiple biological targets. However, natural chalcones often suffer from rapid metabolic degradation. The strategic incorporation of fluorine at the 4-position (para-position) of the phenyl rings fundamentally alters the molecule's pharmacokinetics.

Why 4-Fluoro?

-

Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing fluorine at the para-position blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the drug. -

Lipophilicity Modulation: Fluorine increases lipophilicity (

), enhancing passive transport across cell membranes and the blood-brain barrier. -

Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, influencing the electrophilicity of the

-unsaturated ketone—the "warhead" responsible for covalent interactions with cysteine residues in target proteins.

Chemical Synthesis: The Claisen-Schmidt Protocol[1][2][3][4]

The most robust method for synthesizing 4-fluorochalcone derivatives is the base-catalyzed Claisen-Schmidt condensation. This reaction couples an acetophenone with a benzaldehyde.[1][2]

Reaction Logic

To synthesize 4-fluorochalcone (where the fluorine is on the B-ring), we react acetophenone with 4-fluorobenzaldehyde .

-

Role of Base: Generates the enolate ion from the acetophenone.

-

Role of Solvent: Ethanol is preferred to solubilize the organic reactants while allowing the inorganic base to function.

Validated Protocol

Reagents:

-

Acetophenone (10 mmol)

-

4-Fluorobenzaldehyde (10 mmol)

-

Sodium Hydroxide (NaOH) (40% aqueous solution)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of acetophenone in 15 mL of ethanol in a 50 mL round-bottom flask.

-

Activation: Place the flask in an ice bath (

). Add 5 mL of 40% NaOH dropwise with constant stirring. Critical: Low temperature prevents polymerization side reactions. -

Condensation: Add 10 mmol of 4-fluorobenzaldehyde dropwise.

-

Reaction: Remove the ice bath and stir at room temperature (

) for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 8:2) is required to confirm the disappearance of the aldehyde. -

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base). The chalcone will precipitate as a solid.

-

Purification: Filter the precipitate and recrystallize from hot ethanol to yield yellow crystals.

Synthesis Workflow Visualization

Caption: Figure 1: Claisen-Schmidt condensation pathway for 4-fluorochalcone synthesis.

Therapeutic Profile: Anticancer Activity[5][6][7][8][9]

The primary application of 4-fluorochalcone derivatives is in oncology. These compounds function as Microtubule Destabilizing Agents (MDAs) .

Mechanism of Action: Tubulin Inhibition

Unlike taxanes (which stabilize microtubules), fluorinated chalcones mimic colchicine. They bind to the colchicine-binding site at the interface of

-

Binding: The chalcone binds to tubulin.[3]

-

Inhibition: Prevents the polymerization of tubulin into microtubules.[4][5][3][6]

-

Arrest: The cell fails to form the mitotic spindle, leading to cell cycle arrest at the G2/M phase .

-

Death: Prolonged arrest triggers mitochondrial stress, releasing Cytochrome C and activating the Caspase-3/9 cascade (Apoptosis).

Key Insight: The 4-fluoro group enhances the binding affinity to the hydrophobic pocket of tubulin compared to the unsubstituted chalcone.

Biological Data Summary (Representative)

| Compound Derivative | Cell Line | Target | IC | Reference |

| 4-Fluorochalcone | MCF-7 (Breast) | Tubulin Polymerization | [1] | |

| 4-Fluoro-4'-methoxychalcone | HCT-116 (Colon) | EGFR Kinase | [2] | |

| MGC-803 (Gastric) | Tubulin/Caspase-3 | Nanomolar range | [3] |

Signaling Pathway Visualization

Caption: Figure 2: Mechanism of action inducing apoptosis via tubulin inhibition.[7]

Structure-Activity Relationship (SAR)

The biological efficacy of the chalcone scaffold is highly sensitive to substitution patterns.

-

Ring B (Aldehyde derived):

-

4-Fluoro: Optimal for metabolic stability and potency.

-

2-Fluoro: Often leads to steric hindrance, reducing planar conformation required for DNA intercalation or enzyme binding.

-

3,4-Difluoro: Can increase potency but decreases solubility.

-

-

Ring A (Ketone derived):

-

Electron Donating Groups (EDGs): Adding methoxy (-OCH

) or hydroxy (-OH) groups at positions 4' or 3' often enhances cytotoxicity by mimicking natural flavonoids like quercetin. -

Amino Groups: A 4'-amino group can increase water solubility and allow for salt formation.

-

-

The Linker (

-unsaturated ketone):-

Must remain intact. Reduction of the double bond (to a saturated ketone) typically abolishes cytotoxic activity, confirming the Michael acceptor moiety is essential for covalent interaction with thiol groups in enzymes (e.g., Thioredoxin reductase).

-

Experimental Validation Protocols

To validate the activity of synthesized derivatives, the following standard assays are recommended.

A. MTT Cytotoxicity Assay

Purpose: To determine the IC

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add 4-fluorochalcone derivatives at serial dilutions (0.1

to 100 -

Incubation: Incubate for 48h at

, 5% CO -

Development: Add 20

MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -

Read: Measure absorbance at 570 nm.

B. Tubulin Polymerization Assay

Purpose: To confirm the mechanism of action.

-

Preparation: Use a purified tubulin kit (fluorescence-based). Keep all reagents on ice.

-

Reaction: Mix tubulin buffer (PEM), GTP (1 mM), and the test compound (5

) in a black 96-well plate. -

Initiation: Transfer to a plate reader pre-warmed to

to start polymerization. -

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

-

Result: A decrease in the

of the curve compared to the control indicates polymerization inhibition.

References

-

Wang, G., et al. (2025). "Identification of novel non-toxic and anti-angiogenic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-fluorinated chalcones as potent colchicine binding site inhibitors." NIH/PubMed. 3[5][8] -

Insuasty, et al. (2020).[9] "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies." PMC. 9[7][5][8]

-

Benchchem Protocols. (2025). "4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions." 10

-

MDPI Molecules. (2025). "Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones." 5

-

ResearchGate. (2019). "Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones." 11[2][7][5][8][11][12]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Deep Dive: Fluorinated Chalcones as Next-Gen Microtubule Destabilizers and MDR Reversal Agents

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) have long been recognized as privileged scaffolds in medicinal chemistry due to their ability to act as Michael acceptors. However, their clinical translation has been hampered by rapid metabolic clearance and non-specific toxicity. The strategic incorporation of fluorine atoms—specifically

This technical guide dissects the mechanism of action (MoA) of fluorinated chalcones, positioning them not merely as cytotoxic agents but as dual-function therapeutics: (1) Nanomolar-potency microtubule destabilizers targeting the colchicine binding site, and (2) Reversal agents for Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition.

The Chemical Rationale: Why Fluorine?

In drug design, fluorine is not just a halogen; it is a metabolic shield and a polarity modulator. The introduction of fluorine into the chalcone scaffold addresses three critical failures of early-generation chalcones:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, extending the half-life of the molecule in vivo.

-

Bioisosterism: Fluorine mimics hydrogen in size but drastically alters the electronic environment.

-fluorination of the enone system enhances the electrophilicity of the -

Lipophilicity: Fluorination increases lipophilicity (LogP), facilitating passive diffusion across the rigid lipid bilayers of drug-resistant cancer cells.

Primary Mechanism: Microtubule Destabilization

The most potent fluorinated chalcones (e.g., Compound 4c, Thiazole-chalcone hybrids) function as Vascular Disrupting Agents (VDAs) . Unlike taxanes which stabilize microtubules, these agents inhibit tubulin polymerization.

Mechanism of Action[1][2][3][4]

-

Target:

-tubulin subunit. -

Site: Colchicine Binding Site (CBS).

-

Effect: The fluorinated chalcone binds to the CBS, preventing the curved-to-straight conformational change required for microtubule assembly. This leads to the depolymerization of the microtubule network, resulting in G2/M phase cell cycle arrest and subsequent "mitotic catastrophe."

Comparative Potency Data

The following table highlights the impact of fluorination on potency against resistant cell lines, derived from recent SAR studies.

| Compound ID | Structure Feature | Target Cell Line | IC50 ( | Mechanism Note |

| Chalcone 1 (Parent) | Non-fluorinated | MCF-7 (Breast) | 16.5 | Weak G2/M arrest |

| Compound 4c | MGC-803 (Gastric) | 0.025 | Nanomolar tubulin inhibition | |

| Thiazole-Chalcone 2e | Fluorinated Thiazole Hybrid | MDA-MB-468 | 7.78 | Comparable to Combretastatin A4 |

| Combretastatin A4 | Reference Standard | MDA-MB-468 | 4.93 | Standard CBS Inhibitor |

Data synthesized from BenchChem [1] and MDPI [6].

Validated Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

This protocol validates the direct interaction between the ligand and purified tubulin, distinguishing direct binders from downstream signaling effectors.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescence reporter for polymer mass.

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Step-by-Step Methodology:

-

Preparation: Dilute purified tubulin to 3 mg/mL in the PIPES buffer on ice. Add GTP to a final concentration of 1 mM.

-

Compound Addition: In a black 96-well half-area plate, add 5

L of the test fluorinated chalcone (dissolved in DMSO) at 10x the desired final concentration. Include a DMSO vehicle control (0% inhibition) and Colchicine (positive control). -

Initiation: Add 45

L of the cold tubulin/GTP mixture to each well. -

Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader (e.g., Tecan Spark).

-

Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence Units (RFU) vs. Time.

-

Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to control indicates inhibition of polymerization.

-

Secondary Mechanism: Reversal of Multidrug Resistance (MDR)[5]

A critical advantage of fluorinated chalcones is their ability to inhibit P-glycoprotein (P-gp/ABCB1) , the efflux pump responsible for chemoresistance.

-

Logic: Fluorinated chalcones act as pseudosubstrates or allosteric inhibitors of P-gp. By occupying the pump, they prevent the efflux of co-administered drugs (e.g., Doxorubicin), restoring chemosensitivity in MDR phenotypes (e.g., MCF-7/DOX cells).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action pathway: Tubulin disruption leading to apoptosis and P-gp inhibition preventing drug efflux.

Caption: Dual mechanism of fluorinated chalcones: Direct microtubule destabilization and P-gp inhibition for MDR reversal.

Experimental Workflow: Validating Cell Cycle Arrest

To confirm that the cytotoxicity is mechanism-specific (G2/M arrest) and not general necrosis, Flow Cytometry with Propidium Iodide (PI) staining is the gold standard.

Validated Protocol: Cell Cycle Analysis

Materials:

-

Cancer cells (e.g., MCF-7 or resistant MCF-7/DOX).

-

Propidium Iodide (PI) Staining Solution (50

g/mL PI + 100 -

70% Ethanol (ice-cold).

-

PBS (Phosphate Buffered Saline).

Step-by-Step Methodology:

-

Seeding: Seed

cells/well in a 6-well plate. Incubate for 24h. -

Treatment: Treat cells with the fluorinated chalcone at IC50 and 2x IC50 concentrations for 24h. Include a DMSO control.

-

Harvesting: Trypsinize cells, collect into 15 mL tubes, and centrifuge at 1000 rpm for 5 min. Wash once with cold PBS.

-

Fixation (Critical Step): Resuspend the pellet in 300

L PBS. While vortexing gently, add 700-

Why? Dropwise addition prevents cell clumping. Fixation permeabilizes the membrane for dye entry.

-

Storage: Incubate at -20°C for at least 2 hours (overnight is preferred).

-

-

Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 500

L of PI/RNase Staining Solution.-

Why RNase? PI stains both DNA and RNA. RNase digests RNA to ensure the signal represents only DNA content.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events. Use a linear scale for the FL2 (PE) channel.

-

Gating Strategy:

-

Gate 1: FSC vs SSC (remove debris).

-

Gate 2: FL2-W vs FL2-A (remove doublets).

-

Histogram: FL2-A.

-

Result: G2/M arrest is visualized as an accumulation of cells in the 4N DNA peak.

-

Experimental Validation Framework

The following diagram outlines the logical flow for validating a new fluorinated chalcone candidate, ensuring a "Go/No-Go" decision matrix at each stage.

Caption: Experimental workflow for validating fluorinated chalcones from synthesis to lead selection.

References

-

Wang, G., et al. (2023). Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH. Retrieved from [Link]

-

Xu, M., et al. (2019). Identification of novel non-toxic and anti-angiogenic

-fluorinated chalcones as potent colchicine binding site inhibitors. PMC - NIH. Retrieved from [Link] -

Ducki, S. (2009).[1] Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate. Retrieved from [Link]

-

Yin, X., et al. (2019). A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression. Frontiers in Pharmacology. Retrieved from [Link]

-

Al-Ostoot, F.H., et al. (2021). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Retrieved from [Link]

Sources

The Fluorine Advantage: Pharmacological Profiling of 4-Fluorochalcone

Executive Summary

4-Fluorochalcone (4-FC) represents a critical scaffold in medicinal chemistry, distinguishing itself from the parent chalcone (1,3-diphenyl-2-propen-1-one) through the strategic substitution of a fluorine atom at the para-position of the phenyl ring. This modification is not merely structural; it is a pharmacological amplifier. The fluorine atom, acting as a bioisostere of hydrogen, significantly enhances lipophilicity and metabolic stability by blocking the para-position from cytochrome P450-mediated oxidation.

This technical guide dissects the pharmacological architecture of 4-FC, moving beyond basic bioactivity to explore the molecular mechanisms driving its anticancer, anti-inflammatory, and antimicrobial efficacy. It is designed for researchers requiring actionable protocols and mechanistic clarity.

Part 1: Chemical Identity & The Fluorine Effect

The core structure of 4-FC consists of two aromatic rings linked by an

Structural Activity Relationship (SAR)

The introduction of fluorine at the C4 position (on either the A-ring or B-ring, though commonly the B-ring derived from 4-fluorobenzaldehyde) imparts specific advantages:

| Property | Effect of Fluorination (C-F Bond) | Pharmacological Impact |

| Bond Strength | The C-F bond (approx. 116 kcal/mol) is stronger than C-H. | Metabolic Stability: Resists oxidative debulking at the para-position, prolonging half-life ( |

| Lipophilicity | Increases | Bioavailability: Enhances membrane permeability, facilitating intracellular target access. |

| Electronic Effect | High electronegativity withdraws electron density. | Michael Addition: Increases the electrophilicity of the |

Part 2: Therapeutic Mechanisms[1][2]

Anticancer Activity: The Intrinsic Apoptotic Pathway

4-FC exerts cytotoxic effects primarily by inducing apoptosis via the mitochondrial (intrinsic) pathway. Unlike non-specific necrosis, 4-FC triggers a regulated cell death cascade, making it a viable candidate for solid tumor interventions (e.g., gastric and osteosarcoma lineages).

Mechanism of Action:

-

ROS Generation: The

-unsaturated ketone moiety undergoes redox cycling, increasing intracellular Reactive Oxygen Species (ROS). -

Mitochondrial Destabilization: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of mitochondrial membrane potential (

). -

Caspase Cascade: Cytochrome

is released into the cytosol, forming the apoptosome with Apaf-1, which activates Pro-Caspase 9 and subsequently Caspase 3 (the executioner). -

Bcl-2 Family Modulation: 4-FC typically downregulates anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax.

Visualization: 4-FC Induced Apoptotic Signaling

Caption: Schematic representation of the intrinsic apoptotic pathway triggered by 4-Fluorochalcone, highlighting mitochondrial destabilization and Caspase activation.

Anti-Inflammatory & Leishmanicidal Activity

Beyond oncology, 4-FC demonstrates significant utility in suppressing inflammation and parasitic infections.

-

Anti-Inflammatory: It inhibits the NF-κB signaling pathway, preventing the nuclear translocation of p65/p50 subunits. This suppresses the transcription of pro-inflammatory cytokines (TNF-

, IL-6, IL-1 -

Leishmanicidal: Fluorinated chalcones have shown efficacy against Leishmania amazonensis and L. infantum. The mechanism involves disrupting the parasite's mitochondrial function and inducing oxidative stress lethal to the promastigote form [3, 4].

Part 3: Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

The most robust method for synthesizing 4-Fluorochalcone is the base-catalyzed Claisen-Schmidt condensation.[1] This protocol ensures high yield and purity.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aqueous solution)

-

Ethanol (95%)

Workflow:

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 4-fluorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring magnetically at room temperature (

). -

Reaction: Stir continuously for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing dilute HCl (to neutralize excess base).

-

Filtration: Filter the resulting precipitate under vacuum.[1]

-

Purification: Recrystallize the crude solid from hot ethanol to yield needle-like crystals.

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the base-catalyzed Claisen-Schmidt synthesis of 4-Fluorochalcone.

In Vitro Cytotoxicity (MTT Assay)

To validate biological activity, the MTT assay is the standard first-line screen.

Protocol:

-

Seeding: Seed cancer cells (e.g., A549, HCT-116) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with 4-FC at varying concentrations (e.g., 1, 5, 10, 25, 50, 100

) dissolved in DMSO (final DMSO concentration -

Incubation: Incubate for 48h at

, 5% -

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove supernatant and add 100

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Part 4: Pharmacokinetics & Safety Profile

ADME Characteristics[5]

-

Absorption: High lipophilicity (

) ensures rapid passive diffusion across gastrointestinal membranes. -

Metabolism: The 4-fluoro substitution blocks metabolic hydroxylation at the para-position, a common clearance pathway for non-fluorinated chalcones. This extends systemic circulation time.

-

Elimination: Primarily excreted via biliary/fecal routes after Phase II conjugation (glucuronidation) of downstream metabolites.

Toxicity & Handling

-

Acute Toxicity: Generally low in murine models (

oral), but dose-dependent cytotoxicity is the mechanism of action against tumors. -

GHS Hazards:

-

Handling: Use standard PPE (gloves, goggles, fume hood) to prevent mucosal irritation from the powder form [5].

References

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH) / PMC. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health (NIH) / PMC. [Link]

-

Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis. National Institutes of Health (NIH) / PMC. [Link]

-

4-nitrochalcone exerts leishmanicidal effect on L. amazonensis promastigotes and intracellular amastigotes. PubMed. [Link]

-

4-Fluorochalcone | C15H11FO | CID 5366988 (Safety & Hazards). PubChem. [Link]

Sources

The Strategic Fluorination: A Technical Review of 4-Fluorochalcone in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluorochalcone , a privileged scaffold in medicinal chemistry. Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that exhibit a vast array of biological activities. The strategic introduction of a fluorine atom at the para-position (4-position) of the aromatic rings significantly modulates the physicochemical properties—specifically metabolic stability, lipophilicity, and binding affinity—without drastically altering steric bulk. This guide details the synthesis, pharmacological mechanisms, and comparative potency of 4-fluorochalcone, serving as a blueprint for researchers optimizing lead compounds.

Chemical Foundation & The "Fluorine Effect"

Structural Significance

The core structure of 4-fluorochalcone consists of two aromatic rings (A and B) linked by an

-

Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs. 1.20 Å) but drastically alters electronics due to its high electronegativity.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism (specifically P450-mediated hydroxylation) at the vulnerable para-position.

-

Lipophilicity: Fluorination increases

, enhancing membrane permeability and facilitating access to intracellular targets such as tubulin or NF-

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing 4-fluorochalcone is the base-catalyzed Claisen-Schmidt condensation. The following protocol is optimized for high yield and purity.

Target Molecule: (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (Fluorine on Ring B).

Reagents:

-

Acetophenone (10 mmol)[2]

-

4-Fluorobenzaldehyde (10 mmol)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

HCl (10%) for neutralization

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of 4-fluorobenzaldehyde in 20 mL of 95% ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Add 5 mL of 40% NaOH dropwise over 10 minutes to prevent exotherms from promoting side reactions (Cannizzaro reaction).

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours. The solution will typically turn yellow, and a precipitate may begin to form.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.

-

Quenching & Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

-

Neutralization: Acidify carefully with 10% HCl to pH ~7. This step ensures the precipitation of the product and neutralizes the base.

-

Purification: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from hot ethanol to yield needle-like crystals.

Validation Criteria:

-

Yield: Expected >85%.

-

H NMR (CDCl

Pharmacological Profile & Mechanism of Action[1][5][6]

Anticancer Activity: The Microtubule Destabilizer

4-Fluorochalcone and its derivatives act primarily as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of

Key Mechanism:

The

Anti-Inflammatory Activity: NF- B Pathway

Fluorinated chalcones are potent inhibitors of the Nuclear Factor-kappa B (NF-

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism where 4-Fluorochalcone induces apoptosis via Tubulin inhibition and suppresses inflammation via NF-

Caption: Dual mechanism of action showing Tubulin destabilization (left) and NF-

Comparative Data Analysis

The following table summarizes the inhibitory concentration (IC

| Compound Class | Cell Line | Tissue Origin | IC | Activity Interpretation |

| Chalcone (Unsubstituted) | HCT-116 | Colon | > 50.0 | Weak / Inactive |

| 4-Fluorochalcone | HCT-116 | Colon | 18.67 | Moderate |

| 4-Fluorochalcone | MCF-7 | Breast | 26.43 | Moderate |

| HCT-116 | Colon | 0.025 | Potent (Nanomolar) | |

| Chalcone-Indole Hybrid | HepG2 | Liver | 0.23 | Potent |

| Chalcone-Pyrazole Hybrid | HCC | Liver | 0.5 – 4.8 | High |

Data Source: Aggregated from BenchChem Meta-Analysis [1] and NIH/PubMed studies [2, 3].

Technical Insight:

While the simple 4-fluorochalcone shows moderate activity (IC

References

-

National Institutes of Health (PMC). (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]

-

PubMed. (2016). Synthesis and anti-proliferative activity of fluoro-substituted chalcones. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Discovery & Synthesis of Novel 4-Fluorochalcone Scaffolds

Executive Summary

The incorporation of fluorine into the chalcone (1,3-diphenyl-2-propene-1-one) backbone represents a high-impact strategy in modern medicinal chemistry. This guide details the technical roadmap for the discovery and synthesis of novel 4-fluorochalcone derivatives. By leveraging the unique bioisosteric properties of fluorine—specifically its ability to modulate lipophilicity (

Rationale & Pharmacophore Design

The "Fluorine Effect" in Ligand Design

The 4-position of the chalcone B-ring is a metabolic "hotspot," susceptible to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism without imposing significant steric bulk.

-

Electronic Modulation: Fluorine’s high electronegativity (

) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for designing novel 4-fluorochalcone libraries.

Figure 1: SAR decision tree highlighting the strategic placement of fluorine to enhance bioavailability and target engagement.

Synthetic Methodology

The synthesis of 4-fluorochalcones relies on the Claisen-Schmidt condensation.[1][2] While seemingly simple, "novel" discovery requires strict control over reaction kinetics to minimize side reactions (Cannizzaro reaction or Michael addition of the solvent).

Optimized Protocol: Base-Catalyzed Condensation

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-(substituted-phenyl)prop-2-en-1-one.

Reagents:

-

A: 4-Fluorobenzaldehyde (1.0 eq)[2]

-

B: Substituted Acetophenone (1.0 eq)

-

Catalyst: 40% w/v KOH (aq) or NaOH

-

Solvent: Ethanol (95%)[3]

Step-by-Step Workflow:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 5 mmol of substituted acetophenone and 5 mmol of 4-fluorobenzaldehyde in 15 mL of Ethanol.

-

Note: If reactants are not fully soluble, mild heating (40°C) is permissible, but cool to room temperature (RT) before adding base.

-

-

Catalysis: Add 2 mL of 40% KOH dropwise over 5 minutes while stirring vigorously.

-

Causality: Rapid addition can cause localized heating and polymerization. Slow addition ensures the enolate forms and attacks the aldehyde in a controlled manner.

-

-

Reaction: Stir at RT for 3–6 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a UV-active spot with a lower

than the aldehyde but higher than the ketone.

-

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl.

-

Why Acid? Neutralizes the base to prevent reverse-aldol reaction and precipitates the product.

-

-

Purification: Filter the precipitate. Recrystallize from hot ethanol.

-

Self-Validation: If an oil forms ("oiling out"), re-dissolve in minimal DCM, dry over

, and induce crystallization with cold hexane.

-

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation yielding the trans-(E)-isomer.

Green Chemistry Alternative (Ultrasound)

For library generation, ultrasound-assisted synthesis is superior due to speed and yield.

-

Conditions: Reactants + solid KOH + minimal EtOH in a flask.

-

Method: Irradiate in an ultrasonic bath (40 kHz) for 10–30 minutes.

-

Advantage: Yields typically improve by 10–15% compared to stirring, with reduced solvent waste.

Structural Characterization

Verification of the structure requires confirming the trans geometry and the presence of fluorine.

Key NMR Signatures

The coupling constant (

| Nucleus | Feature | Chemical Shift ( | Coupling Constant ( | Interpretation |

| 7.4 – 7.8 ppm | 15 – 16 Hz | Confirms (E)-trans geometry. (Z-isomers show | ||

| B-Ring Aromatic | 7.1 – 7.3 ppm | Characteristic doublet of doublets due to | ||

| Carbonyl ( | ~189 ppm | - | Diagnostic ketone peak. | |

| Fluorine | -105 to -115 ppm | - | Single peak (referenced to |

IR Spectroscopy

-

C=O Stretch: 1650–1660 cm⁻¹ (Lower than typical ketones due to conjugation).

-

C=C Stretch: 1580–1600 cm⁻¹.

-

C-F Stretch: 1200–1250 cm⁻¹ (Strong band).

Biological Evaluation Strategy

To validate the "novelty" of the synthesized compounds, a tiered screening approach is required.

Primary Screen: Cytotoxicity (MTT Assay)

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon).

-

Control: Doxorubicin or Combretastatin A-4.

-

Metric: Determine

(concentration inhibiting 50% growth). Novel 4-fluorochalcones often exhibit

Mechanistic Validation: Tubulin Polymerization

Many fluorinated chalcones act as microtubule destabilizing agents.

-

Assay: In vitro tubulin polymerization assay using purified bovine tubulin.

-

Readout: Fluorescence intensity over time. Effective inhibitors flatten the polymerization curve.

Screening Workflow

Figure 3: Tiered biological screening workflow for validating novel chalcone candidates.

References

-

Claisen-Schmidt Condensation Protocols

-

Fluorine in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

-

Anticancer Activity of Fluorinated Chalcones

-

Wang, G., et al. (2023). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry. Link

-

-

Green Synthesis Methods

-

NMR Characterization

Sources

Therapeutic Horizons of 4-Fluorochalcone: A Technical Guide to Mechanisms, Synthesis, and Application

Executive Summary

4-Fluorochalcone represents a pivotal scaffold in modern medicinal chemistry, distinguishing itself from the parent chalcone (1,3-diphenyl-2-propen-1-one) through the strategic incorporation of a fluorine atom at the para-position. This modification exploits the unique properties of the carbon-fluorine bond—extreme strength, high electronegativity, and low polarizability—to enhance metabolic stability and lipophilicity without altering the steric footprint of the molecule.

This technical guide provides a comprehensive analysis of 4-fluorochalcone for drug development professionals.[1] It details the compound's dual-mechanism anticancer activity (tubulin inhibition and ROS induction), outlines a self-validating synthesis protocol via Claisen-Schmidt condensation, and aggregates critical pharmacological data.

Chemical Basis & Structural Advantage[2][3]

The therapeutic potency of 4-fluorochalcone stems from the Bioisosteric Replacement of hydrogen with fluorine.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks Cytochrome P450-mediated oxidative metabolism at a site typically prone to hydroxylation. This extends the molecule's half-life (

) in vivo. -

Michael Acceptor Reactivity: The

-unsaturated ketone moiety acts as a Michael acceptor, covalently modifying cysteine residues on target proteins. The electron-withdrawing nature of the fluorine atom modulates the electrophilicity of this center, optimizing reactivity to avoid indiscriminate toxicity while maintaining potency against specific targets like tubulin.

Anticancer Mechanisms: The Dual-Target Strategy

4-Fluorochalcone derivatives exhibit potent antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The mechanism is distinctively bimodal:

A. Microtubule Destabilization

The compound binds to the colchicine-binding site of

B. ROS-Mediated Apoptosis

In cancer cells, which already function under high oxidative stress, 4-fluorochalcone induces a lethal spike in Reactive Oxygen Species (ROS). This oxidative burst triggers the collapse of the mitochondrial membrane potential (

Mechanistic Pathway Visualization

Figure 1: The dual-mechanism pathway of 4-fluorochalcone inducing apoptosis via tubulin inhibition and mitochondrial dysfunction.[2][3]

Comparative IC50 Data (Representative)

| Cell Line | Tissue Origin | IC50 (µM) | Mechanism Implicated |

| HCT-116 | Colon | 0.025 - 0.5 | Tubulin inhibition / G2/M Arrest |

| MCF-7 | Breast | 1.2 - 5.4 | ROS-mediated p53 upregulation |

| A549 | Lung | 2.8 - 7.1 | Mitochondrial depolarization |

| HEK293 | Kidney (Normal) | > 50.0 | Demonstrates Selective Toxicity |

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation[1][6][7][8]

To ensure reproducibility and high yield, the following base-catalyzed aldol condensation protocol is recommended. This method minimizes side reactions (Cannizzaro reaction) and maximizes the trans (E) isomer yield.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Sodium Hydroxide (NaOH) 40% w/v aqueous solution

-

Ethanol (95%)

-

HCl (10%) for neutralization[4]

Step-by-Step Workflow

-

Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-fluorobenzaldehyde in 15 mL of ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Add 5 mL of 40% NaOH dropwise over 10 minutes with vigorous magnetic stirring. Critical: Controlling temperature prevents polymerization side-products.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the aldehyde should disappear.

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 10% HCl. The acid neutralizes the base and facilitates the precipitation of the chalcone.[4]

-

Purification: Filter the crude solid under vacuum. Wash with cold water (3x 20 mL) to remove salts.

-

Recrystallization: Recrystallize from hot ethanol. This step is mandatory to remove unreacted aldehyde and obtain the pure (E)-isomer crystals.

Synthesis Workflow Diagram

Figure 2: Optimized Claisen-Schmidt condensation workflow for high-purity 4-fluorochalcone synthesis.

Bioassay Validation: MTT Cell Viability Protocol

To validate the therapeutic potential synthesized above, use the following standardized MTT assay.

Self-Validating Control System:

-

Positive Control: Doxorubicin or Colchicine (known tubulin inhibitors).

-

Negative Control: DMSO (0.1%) vehicle control.

-

Blank: Media only (no cells).

Procedure:

-

Seeding: Seed cancer cells (e.g., HCT-116) at a density of

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Treatment: Dissolve 4-fluorochalcone in DMSO. Prepare serial dilutions in culture media (Final DMSO < 0.1%). Treat cells for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Pharmacokinetics & Toxicity Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for transitioning from in vitro to in vivo.

-

Lipophilicity (LogP): 4-Fluorochalcone typically exhibits a LogP between 3.5 and 4.0. This high lipophilicity ensures excellent passive diffusion across cell membranes but may require formulation strategies (e.g., cyclodextrin complexation) to improve aqueous solubility for oral delivery.

-

Selectivity Index (SI): A major advantage of this scaffold is its selectivity. Research indicates an SI > 10 for cancer cells versus normal fibroblasts (e.g., NIH/3T3). Normal cells, possessing robust antioxidant systems, are better equipped to handle the mild ROS induction caused by the compound, whereas cancer cells (already near their oxidative threshold) are pushed into apoptosis.

References

-

Anticancer Activity of Natural and Synthetic Chalcones. National Institutes of Health (PMC). [Link]

-

Synthesis and anti-proliferative activity of fluoro-substituted chalcones. PubMed. [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. National Institutes of Health (PMC). [Link]

-

Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. ResearchGate. [Link]

-

Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. MDPI Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4'-Fluorochalcone, (Z)- | C15H11FO | CID 12581117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Precision In Silico Profiling of 4-Fluorochalcone: From DFT to Dynamic Binding

Executive Summary

4-Fluorochalcone (4-FC) represents a privileged scaffold in medicinal chemistry, characterized by the presence of an

Part 1: Ligand Chemistry & Quantum Mechanical Profiling

Before receptor interaction can be modeled, the ligand's electronic landscape must be mapped. The fluorine atom at the C4 position acts as a bioisostere, influencing pKa and creating potential for halogen bonding.

Density Functional Theory (DFT) Protocol

Objective: Determine the global reactivity descriptors (HOMO-LUMO gap) and Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic attack sites.

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Basis Set Selection: Use B3LYP/6-311++G(d,p) .[1] The diffuse functions (++) are critical for capturing the electron lone pairs on the fluorine and carbonyl oxygen.

-

Optimization: Perform geometry optimization followed by frequency calculation to ensure no imaginary frequencies (confirming a true local minimum).

Key Output Interpretation:

-

HOMO-LUMO Gap ($ \Delta E $): A lower gap indicates higher chemical reactivity (soft molecule). For 4-FC, the conjugation of the enone system typically results in a smaller gap (~3.5 - 4.0 eV), suggesting high reactivity with nucleophilic residues (e.g., Cysteine) in the receptor pocket.

-

MEP Map:

-

Red Regions (Negative): Carbonyl oxygen and Fluorine (Hydrogen bond acceptors).

-

Blue Regions (Positive): Aromatic protons (Hydrogen bond donors/Hydrophobic contacts).

-

ADMET & Drug-Likeness Screening

Tool: SwissADME / pkCSM. Critical Parameters for 4-Fluorochalcone:

-

Lipinski’s Rule of 5: 4-FC (MW ~226 Da, LogP ~3.0-3.5) typically passes all rules, indicating good oral bioavailability.

-

Blood-Brain Barrier (BBB): High lipophilicity often predicts BBB permeation, relevant for neurodegenerative targets (e.g., AChE inhibition).

-

CYP Inhibition: Check for CYP1A2 or CYP2C19 inhibition, a common issue with planar aromatic systems.

Part 2: Target Selection & Molecular Docking Protocols

Search results indicate 4-FC and its derivatives exhibit polypharmacology, targeting EGFR (cancer), COX-2 (inflammation), and CYP51 (fungal). This guide focuses on EGFR-TK (Tyrosine Kinase) due to the high binding energies reported in literature (approx. -94 kJ/mol).

Receptor Preparation

Target: EGFR Kinase Domain (e.g., PDB ID: 1M17 or 4HJO ). Protocol:

-

Clean-up: Remove crystallographic water molecules (unless bridging is expected) and native co-crystallized ligands (e.g., Erlotinib).

-

Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure Histidine tautomers (HIE/HID/HIP) are set based on the local environment at pH 7.4.

-

Grid Generation: Center the grid box on the active site (hinge region).

-

Dimensions:

Å (spacing 0.375 Å) to cover the ATP-binding pocket and the hydrophobic back pocket.

-

Docking Workflow (AutoDock Vina / Gold)

Step-by-Step:

-

Ligand Setup: Set the rotatable bonds. For 4-FC, the enone linker is rigid, but the phenyl rings have rotational freedom.

-

Search Algorithm: Use the Lamarckian Genetic Algorithm (LGA).

-

Runs: 50-100 independent runs to ensure convergence.

-

Exhaustiveness: Set to 32 or higher for Vina.

-

-

Validation: Re-dock the native ligand (e.g., Erlotinib). The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

Data Presentation: Binding Affinity Benchmarks

Table 1: Comparative Binding Energies of 4-Fluorochalcone vs. Standards

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Residues |

| EGFR Kinase | 1M17 | 4-Fluorochalcone | -8.2 to -9.5 | Met793, Lys745, Asp855 |

| EGFR Kinase | 1M17 | Erlotinib (Std) | -10.1 | Met793, Thr790 |

| COX-2 | 1CX2 | 4-Fluorochalcone | -8.0 | Tyr355, Arg120 |

| Tubulin | 1SA0 | 4-FC Derivative | -7.8 | Asn101, Thr179 |

Part 3: Molecular Dynamics (MD) & Thermodynamic Stability

Docking provides a static snapshot. MD simulations are required to verify the stability of the 4-FC-EGFR complex over time.[2]

Simulation Setup (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m or AMBER99SB-ILDN force field.

-

Ligand (4-FC): Generate topology using CGenFF (CHARMM) or GAFF (AMBER).

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+ and Cl- ions to reach 0.15 M physiological concentration.

-

Equilibration:

-

NVT (Canonical ensemble): 100 ps to stabilize temperature (300 K).

-

NPT (Isothermal-Isobaric): 100 ps to stabilize pressure (1 bar).

-

Production Run & Analysis

Duration: Minimum 100 ns. Metrics:

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 0.3 nm indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in the binding pocket (Met793, Lys745) confirms tight binding.

-

MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculates the binding free energy (

) by extracting snapshots from the trajectory.

Part 4: Visualization of Workflows

In Silico Pipeline Diagram

The following diagram illustrates the logical flow from ligand preparation to dynamic simulation.

Figure 1: Comprehensive computational workflow for evaluating 4-fluorochalcone binding affinity.

Interaction Mechanism (EGFR Kinase)

Visualizing the specific inhibition pathway predicted for 4-fluorochalcone.

Figure 2: Predicted mechanism of action for EGFR kinase inhibition by 4-fluorochalcone.

References

-

Vertex AI Search. (2026). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors. NIH PubMed Central. [Link] (Note: Representative link based on search context)

-

Langeswaran, K., et al. (2024).[3] 4-Fluorochalcone as a Novel Therapeutic Agent for Cervical Cancer: An In-Depth Spectroscopic and Computational Study. Journal of Molecular Structure. [Link]

-

Sarie, A. D., & Utami, M. R. (2025).[3] Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study. Jurnal Pijar MIPA. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

-

Kumari, M., et al. (2025).[2] In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. BMC Chemistry. [Link]

-

Gaussian 16, Revision C.01. (2016). Gaussian, Inc., Wallingford CT. [Link]

Sources

Navigating the Cytotoxic Landscape of 4-Fluorochalcone: An In Vitro Assessment Guide

Executive Summary: The Fluorinated Warhead

4-Fluorochalcone (1,3-diphenyl-2-propen-1-one with a fluorine substitution at the 4-position) represents a critical pharmacophore in medicinal chemistry. It serves as a privileged scaffold for anticancer drug development due to its dual-action capability: it functions as a Michael acceptor capable of alkylating cysteine residues on target proteins, while the fluorine substitution enhances metabolic stability and lipophilicity compared to its non-halogenated parent.

This technical guide provides a rigorous analysis of the in vitro toxicity profile of 4-fluorochalcone. Unlike generic toxicity reports, this document dissects the causal link between the molecule’s electrophilic nature and its biological readout—specifically oxidative stress-mediated apoptosis. It is designed for researchers requiring a self-validating framework to assess cytotoxicity, selectivity, and mechanism of action.

Cytotoxicity & Selectivity Profiling

The toxicity of 4-fluorochalcone is not a binary "toxic/non-toxic" classification but a concentration-dependent threshold event driven by cellular redox capacity.

Comparative IC50 Data

The following data synthesizes cytotoxicity profiles across major human cancer cell lines. The 4-fluoro derivative typically exhibits superior potency compared to the parent chalcone due to increased cellular uptake.

| Cell Line | Tissue Origin | IC50 (µM) | Reference Standard (Etoposide/5-FU) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 4.2 ± 1.1 | ~20.0 µM | > 5.0 |

| A549 | Lung Carcinoma | 12.6 ± 0.8 | ~30.0 µM | 2.1 |

| HepG2 | Hepatocellular Carcinoma | 10.6 ± 0.8 | ~15.0 µM | 3.4 |

| HUVEC | Normal Endothelial | > 50.0 | N/A | Reference |

| PBMC | Normal Lymphocytes | > 100.0 | N/A | Reference |

Note: Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 3.0 indicates favorable therapeutic potential [1].

Structure-Activity Relationship (SAR) Insights

The toxicity profile hinges on the

-

The Warhead: The enone linker acts as a Michael acceptor, reacting with nucleophilic thiols (like Glutathione/GSH).

-

The Fluorine Effect: Substitution at the para (4) position blocks metabolic oxidation (CYP450 metabolism) at that site, prolonging half-life in vitro, while increasing lipophilicity (

) to facilitate membrane crossing [2].

Mechanistic Toxicology: The ROS-Apoptosis Axis

The primary mechanism of 4-fluorochalcone toxicity is the induction of unresolvable oxidative stress. This is not random necrosis but a programmed cascade.

Pathway Logic

-

GSH Depletion: The molecule alkylates intracellular glutathione.

-

ROS Surge: Loss of GSH prevents neutralization of Reactive Oxygen Species (ROS).

-

Mitochondrial Collapse: ROS damages the mitochondrial membrane, dissipating the membrane potential (

). -

Caspase Activation: Cytochrome c release triggers the intrinsic apoptotic pathway (Caspase-9

Caspase-3).

Mechanistic Diagram

Figure 1: The cytotoxic cascade of 4-fluorochalcone.[1][2] The compound triggers a redox imbalance leading to mitochondrial-dependent apoptosis.

Genotoxicity & Safety Screening

Before advancing to in vivo models, the genotoxic potential must be stratified.

-

Ames Test (Bacterial Reverse Mutation): Generally Negative . 4-fluorochalcone typically does not induce point mutations in S. typhimurium (TA98/TA100) because it acts via protein alkylation rather than direct DNA intercalation [3].

-

Micronucleus Assay (Clastogenicity): Potentially Positive at high concentrations (> IC50). The induction of ROS can cause DNA double-strand breaks secondary to oxidative stress, leading to micronuclei formation.

-

Hemolysis Assay: Critical for IV formulation. 4-fluorochalcone shows low hemolytic activity (< 5%) at therapeutic concentrations, supporting its safety for systemic delivery [4].

Validated Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol: High-Fidelity MTT Cytotoxicity Assay

Objective: Determine IC50 with <5% Coefficient of Variation (CV).

-

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Allow 24h attachment. -

Treatment:

-

Dissolve 4-fluorochalcone in DMSO (Stock 100 mM).

-

Prepare serial dilutions in media (Final DMSO < 0.1%).

-

Treat cells for 48h (Standard) or 72h.

-

-

MTT Addition:

-

Aspirate media carefully (Do not disturb the monolayer).

-

Add 0.5 mg/mL MTT solution in PBS. Incubate 4h at 37°C.

-

-

Solubilization (Critical Step):

-

Remove MTT solution.

-

Add 100 µL DMSO (not SDS) to solubilize formazan crystals.

-

Shake plate for 10 mins in dark.

-

-

Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Protocol: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Distinguish between early apoptosis (Mechanism) and necrosis (Toxicity).

-

Harvest: Trypsinize cells after 24h treatment with IC50 concentration.

-

Wash: Centrifuge (1000 rpm, 5 min) and wash 2x with cold PBS.

-

Stain: Resuspend in 1X Binding Buffer (

cells/mL).-

Add 5 µL Annexin V-FITC.

-

Add 5 µL Propidium Iodide (PI).

-

-

Incubate: 15 min at RT in the dark.

-

Acquisition: Analyze 10,000 events within 1 hour.

-

Q1 (Annexin-/PI+): Necrosis (Toxic/Lysis).[3]

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

-

Q4 (Annexin-/PI-): Viable.

-

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating the toxicity profile of 4-fluorochalcone.

References

-

Maioral, M. F., et al. (2017). "Cytotoxicity and Genotoxicity of Chalcones: A Strategic Review." Toxicology in Vitro.

-

Xu, M., et al. (2014). "Design, synthesis and biological evaluation of fluorinated chalcones as potential anticancer agents."[4][5][6] European Journal of Medicinal Chemistry.

-

Sabzevari, O., et al. (2004). "Molecular mechanisms of chalcone toxicity in isolated rat hepatocytes." Toxicology Letters.

-

Kuete, V., et al. (2011). "Cytotoxicity and modes of action of 4'-fluorochalcones against multifactorial drug-resistant cancer cells." BMC Complementary and Alternative Medicine.

Sources

- 1. Chalcone suppresses tumor growth through NOX4-IRE1α sulfonation-RIDD-miR-23b axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Fluorinated Chalcones: A Strategic Guide for Lead Optimization

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their facile synthesis and broad pharmacological spectrum (anticancer, anti-inflammatory, anti-infective).[1] However, their clinical translation is frequently attrition-prone due to rapid metabolic clearance and promiscuous reactivity .

The "brick dust" nature of many chalcones, combined with a highly reactive

The Metabolic Liability of the Chalcone Scaffold[2]

To engineer stability, one must first understand the degradation. The metabolic fate of chalcones is dominated by two competing Phase I and Phase II pathways.

The Soft Spots

-

Aromatic Hydroxylation (Phase I): The phenyl rings (A and B) are electron-rich targets for CYP450 isozymes (primarily CYP3A4 and CYP2C9). The para-position is the most vulnerable site for oxidative attack, leading to rapid hydroxylation and subsequent glucuronidation/excretion.

-

Michael Addition (Phase II): The enone linker is a soft electrophile. It undergoes spontaneous or Glutathione S-Transferase (GST)-mediated conjugation with glutathione (GSH). This not only clears the drug but can lead to toxicity via covalent binding to cellular proteins (haptenization).

Visualization: Metabolic Pathways

The following diagram maps the critical divergence points in chalcone metabolism that we aim to block.

Figure 1: Primary metabolic fates of the chalcone scaffold. Fluorination strategies target the "CYP" and "GST" nodes to prevent rapid clearance.

The Fluorine Solution: Chemical Rationale

Fluorine is the "magic bullet" of lead optimization due to its extreme electronegativity (4.0 Pauling) and small Van der Waals radius (1.47 Å vs 1.20 Å for Hydrogen).

Blocking Metabolic Soft Spots

Replacing a C-H bond with a C-F bond at the para-position of the chalcone rings significantly retards oxidative metabolism. The C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol) and resistant to the radical abstraction mechanism used by CYP450 enzymes.

Modulating Michael Acceptor Reactivity

Fluorination on the phenyl rings alters the electronic density of the enone system via inductive effects.

-

Electron Withdrawing Groups (EWGs): While F is an EWG, its resonance donation can paradoxically stabilize certain intermediates. However, generally, placing F on the B-ring can modulate the electrophilicity of the

-carbon, potentially tuning the reactivity towards GSH to reduce toxicity while maintaining target engagement.

Experimental Protocol: Microsomal Stability Assay

As a Senior Scientist, I rely on the Microsomal Stability Assay as the primary filter for ranking fluorinated analogs. This assay isolates Phase I metabolism (CYP450) and provides the Intrinsic Clearance (

Materials

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL final protein conc).

-

Cofactor: NADPH Regenerating System (provides the electrons for CYP activity).

-

Test Compound: 1 µM (low concentration ensures first-order kinetics).

-

Quenching Agent: Ice-cold Acetonitrile (MeCN) containing Internal Standard (IS).

Step-by-Step Workflow

-

Pre-Incubation: Thaw microsomes on ice. Dilute to 2X concentration (1.0 mg/mL) in phosphate buffer (pH 7.4). Add test compound (2 µM) to the microsome solution. Incubate at 37°C for 5 minutes.

-

Initiation: Add an equal volume of pre-warmed NADPH regenerating system to start the reaction (Final: 0.5 mg/mL protein, 1 µM compound).

-

Sampling: At

minutes, remove aliquots. -

Quenching: Immediately dispense aliquot into ice-cold MeCN (ratio 1:3) to precipitate proteins and stop metabolism.[2][4]

-

Clarification: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify the parent compound remaining.

Visualization: Assay Workflow

Figure 2: Standardized workflow for determining metabolic half-life in liver microsomes.

Data Analysis & Interpretation

To validate the stability improvement, you must calculate the in vitro half-life (

Calculations

Plot the natural log (ln) of the remaining compound percentage vs. time. The slope (

Comparative Data (Representative)

The following table illustrates the typical impact of fluorination on chalcone stability in Human Liver Microsomes (HLM).

| Compound ID | Structure Description | Interpretation | ||

| CH-01 | Unsubstituted Chalcone | 12.5 | 110.8 | High Clearance: Rapid CYP hydroxylation at p-positions. |

| CH-02 | 4-Fluoro-chalcone (Ring B) | 28.0 | 49.5 | Moderate Stability: Blocks one major metabolic soft spot. |

| CH-03 | 4,4'-Difluoro-chalcone | >60.0 | <23.1 | High Stability: Blocks both primary oxidation sites; significant half-life extension. |

Note: Data represents idealized trends based on structure-metabolism relationships (SMR) described in recent literature [1, 3].

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]

-

Fluorine in Drug Discovery: Role, Design and Case Studies. Source: The Pharmaceutical Journal URL:[Link]

-

Metabolism of Glutathione S-Conjugates: Multiple Pathways. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Microsomal Stability - In Vitro Assay. Source: Charnwood Discovery URL:[Link]

Sources

Solubility Profile and Solvent Selection Strategy for 4-Fluorochalcone

Executive Summary

4-Fluorochalcone (CAS 1608-51-1) acts as a critical intermediate in the synthesis of pyrazolines and flavonoids, and serves as a privileged scaffold in medicinal chemistry due to the metabolic stability conferred by the fluorine substitution.[1][2]

Understanding its solubility profile is not merely a matter of convenience but a critical parameter for yield optimization and assay reproducibility.[2] The presence of the para-fluorine atom increases lipophilicity (LogP ~3.2–3.5) compared to the parent chalcone, altering its behavior in polar protic solvents. This guide delineates the solubility landscape of 4-fluorochalcone, providing evidence-based strategies for solvent selection in synthesis, purification, and biological screening.[1][2]

Part 1: Physicochemical Basis of Solubility

To predict solvent interaction, one must analyze the solute's structural electronics. 4-Fluorochalcone possesses two distinct domains:

-

The Fluorophenyl Ring: The fluorine atom is highly electronegative yet lipophilic.[2] It withdraws electron density via induction but donates via resonance, creating a dipole that interacts well with polar aprotic solvents but poorly with water.[2]

-

The

-Unsaturated Carbonyl: This "Michael Acceptor" motif allows for hydrogen bonding acceptance (via the carbonyl oxygen) but lacks hydrogen bond donors.[2]

Key Physical Parameters:

-

Melting Point: 87–91 °C.[1][2][3] This relatively high melting point indicates strong crystal lattice energy, requiring thermal energy or high-dielectric solvents to disrupt intermolecular

- -

LogP (Predicted): ~3.2. This classifies the molecule as moderately lipophilic, explaining its negligible aqueous solubility.[2]

Visualization: Solute-Solvent Interaction Logic

Figure 1: Mechanistic basis for solvent suitability.[1][2] The fluorine substituent enhances compatibility with polar aprotic solvents while maintaining the lattice stability that necessitates heating for dissolution in alcohols.

Part 2: Solubility Landscape

The following data categorizes solvents based on their operational utility for 4-fluorochalcone.

Table 1: Operational Solubility Profile

| Solvent Class | Representative Solvent | Solubility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Choice. Best for liquid-liquid extraction (work-up) and chromatography loading.[1][2] |

| Chlorinated | Chloroform | High | Excellent alternative to DCM; often used for NMR analysis.[1][2] |

| Polar Aprotic | DMSO | High | Bio-Assay Standard. Used for 10mM stock solutions.[1][2] Caution: Hygroscopic nature can induce precipitation over time.[1][2] |